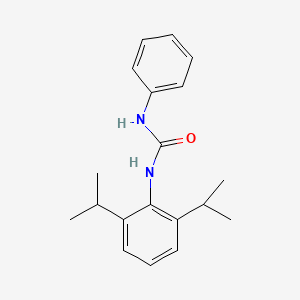

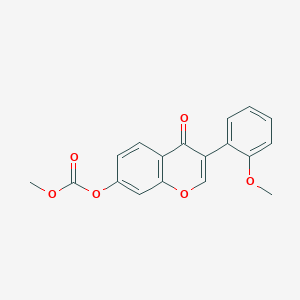

![molecular formula C19H23N3O4 B5536682 5-羟基-6-{[(3R*,4S*)-4-羟基-3,4-二甲基哌啶-1-基]羰基}-2-(4-甲基苯基)吡啶并-3(2H)-酮](/img/structure/B5536682.png)

5-羟基-6-{[(3R*,4S*)-4-羟基-3,4-二甲基哌啶-1-基]羰基}-2-(4-甲基苯基)吡啶并-3(2H)-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of pyridazinone derivatives involves multi-step chemical reactions, starting from simple precursors to the final complex structures. The synthesis often involves cyclization reactions, alkylation, and specific functional group transformations to introduce various substituents into the pyridazinone core. For instance, the synthesis and reactivity of various pyridazinone derivatives demonstrate the versatility and complexity of synthesizing these compounds, indicating a broad scope for chemical modification and optimization for desired properties (Wijtmans et al., 2004).

Molecular Structure Analysis

The molecular structure of pyridazinone derivatives is characterized by specific interplanar angles, tautomeric forms, and the orientation of substituent groups around the pyridazinone core. X-ray crystallography provides detailed insights into the molecular geometry, showcasing how the orientation of rings and substituents affect the overall structure. For example, studies on derivatives of pyrido[3,4-d]pyridazine reveal the crystal structures and the mutual orientation of the heterocyclic and aromatic rings, highlighting the structural diversity within this class of compounds (Wójcicka et al., 2022).

Chemical Reactions and Properties

Pyridazinone derivatives undergo various chemical reactions that modify their structure and functional groups, impacting their chemical properties. Reactions such as N-alkylation, O-alkylation, and cyclization are common, allowing for the synthesis of a wide range of derivatives with different chemical behaviors. These reactions play a crucial role in the development of compounds with potential biological activities, as demonstrated by their application in synthesizing compounds with antioxidant, antitumor, and antimicrobial activities (Paulrasu et al., 2014).

Physical Properties Analysis

The physical properties of pyridazinone derivatives, such as solubility, melting point, and crystalline form, are influenced by their molecular structure and functional groups. The crystallization behavior and solvate formation can vary significantly among derivatives, affecting their physical form and stability. The study of 1-hydroxy-5-methyl-7-phenylpyrido[3,4-d]pyridazin-4(3H)-one derivatives highlights the impact of molecular modifications on their crystallization and solvate formation (Wójcicka et al., 2022).

Chemical Properties Analysis

The chemical properties of pyridazinone derivatives, such as reactivity, stability, and biological activity, are closely related to their structure. Modifications to the pyridazinone core or substituent groups can significantly alter their chemical behavior, including their reactivity towards radicals and other reactive species. The synthesis and study of 6-substituted-2,4-dimethyl-3-pyridinols demonstrate the influence of structural modifications on antioxidant properties, showcasing the potential for designing effective chain-breaking antioxidants (Wijtmans et al., 2004).

科学研究应用

分子对接和生物活性

一系列新颖的吡啶和稠合吡啶衍生物,展示出与目标化合物相似的结构特征,已被合成并评估了其抗菌和抗氧化活性。这些化合物还经过计算机分子对接筛选,表明与靶蛋白结合能从中等至良好 (Flefel 等人,2018)。这强调了此类化合物在治疗应用中的潜力,尤其是在对抗微生物感染和氧化应激方面。

合成和反应性

与所讨论化合物类似的吡啶酮衍生物的反应性和合成性已被广泛研究,揭示了它们的化学性质和潜在应用。例如,已经探索了吡啶酮衍生物的详尽甲基化,以了解它们的互变异构稳定性和反应性,这对于它们在药物化学中的功能应用至关重要 (Katrusiak 和 Katrusiak,2004)。

环境和生物降解

对吡啶酮衍生物细菌降解的研究揭示了特定细菌利用这些化合物作为碳源的能力,从而分离出各种代谢物。这不仅突出了此类化合物在环境中的归宿,还突出了它们的潜在生物降解性和对环境安全的影响 (de Frenne 等人,1973)。

属性

IUPAC Name |

5-hydroxy-6-[(3R,4S)-4-hydroxy-3,4-dimethylpiperidine-1-carbonyl]-2-(4-methylphenyl)pyridazin-3-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N3O4/c1-12-4-6-14(7-5-12)22-16(24)10-15(23)17(20-22)18(25)21-9-8-19(3,26)13(2)11-21/h4-7,10,13,23,26H,8-9,11H2,1-3H3/t13-,19+/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTFSYUPWKBEZIR-YJYMSZOUSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CCC1(C)O)C(=O)C2=NN(C(=O)C=C2O)C3=CC=C(C=C3)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CN(CC[C@]1(C)O)C(=O)C2=NN(C(=O)C=C2O)C3=CC=C(C=C3)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-hydroxy-6-{[(3R*,4S*)-4-hydroxy-3,4-dimethylpiperidin-1-yl]carbonyl}-2-(4-methylphenyl)pyridazin-3(2H)-one | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

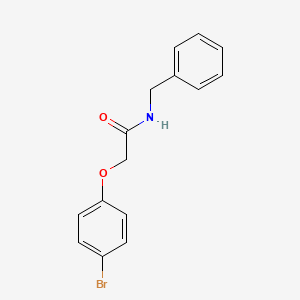

![1-[(2-tert-butyl-5-methylphenoxy)acetyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B5536603.png)

![N-{(3R*,4R*)-3-hydroxy-1-[(3-methoxyphenyl)acetyl]piperidin-4-yl}isonicotinamide](/img/structure/B5536610.png)

![5-butyl-4-ethyl-2-[2-(4-isopropyl-1-piperazinyl)-2-oxoethyl]-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5536613.png)

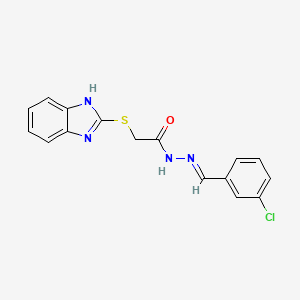

![N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B5536638.png)

![2-ethyl-N-[3-(1H-imidazol-1-yl)propyl][1]benzofuro[3,2-d]pyrimidin-4-amine hydrochloride](/img/structure/B5536643.png)

![tert-butyl 3-benzyl-2-oxo-1,2,3,4,6,7-hexahydro-5H-imidazo[4,5-c]pyridine-5-carboxylate](/img/structure/B5536646.png)

![2-(4-phenyl-1-piperidinyl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)acetamide dihydrochloride](/img/structure/B5536658.png)

![8-[(2-oxo-2,3-dihydro-1H-imidazol-4-yl)carbonyl]-2-(2-phenylethyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5536668.png)

![2-(4-{[4-(tetrahydrofuran-2-ylmethyl)piperazin-1-yl]carbonyl}-1H-1,2,3-triazol-1-yl)ethanamine](/img/structure/B5536701.png)